molecular formula C13H17NO5 B2668721 ethyl N-(3,4-dimethoxybenzoyl)glycinate CAS No. 168165-62-6

ethyl N-(3,4-dimethoxybenzoyl)glycinate

Cat. No.: B2668721
CAS No.: 168165-62-6
M. Wt: 267.281
InChI Key: LCRCQDNFFMNPGM-UHFFFAOYSA-N
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Description

Ethyl N-(3,4-dimethoxybenzoyl)glycinate is an organic compound with the molecular formula C13H17NO5 It is a derivative of glycine, where the amino group is substituted with an ethyl ester and the carboxyl group is bonded to a 3,4-dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3,4-dimethoxybenzoyl)glycinate typically involves the reaction of ethyl glycinate hydrochloride with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction can be represented as follows:

C2H5NHCH2COOEt+ClCOC6H3(OCH3)2C2H5N(COC6H3(OCH3)2)CH2COOEt+HCl\text{C}_2\text{H}_5\text{NHCH}_2\text{COOEt} + \text{ClCOC}_6\text{H}_3(\text{OCH}_3)_2 \rightarrow \text{C}_2\text{H}_5\text{N}(\text{COC}_6\text{H}_3(\text{OCH}_3)_2)\text{CH}_2\text{COOEt} + \text{HCl} C2​H5​NHCH2​COOEt+ClCOC6​H3​(OCH3​)2​→C2​H5​N(COC6​H3​(OCH3​)2​)CH2​COOEt+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3,4-dimethoxybenzoyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of ethyl N-(3,4-dimethoxybenzyl)glycinate.

    Substitution: Formation of N-(3,4-dimethoxybenzoyl)glycine.

Scientific Research Applications

Ethyl N-(3,4-dimethoxybenzoyl)glycinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-(3,4-dimethoxybenzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl N-(3,4-dimethoxybenzoyl)glycinate can be compared with other similar compounds, such as:

    Ethyl N-(3,4-dimethoxybenzyl)glycinate: Similar structure but with a benzyl group instead of a benzoyl group.

    N-(3,4-dimethoxybenzoyl)glycine: Similar structure but without the ethyl ester group.

    Ethyl N-(3,4-dimethoxybenzoyl)alaninate: Similar structure but with an alanine derivative instead of glycine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-19-12(15)8-14-13(16)9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRCQDNFFMNPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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